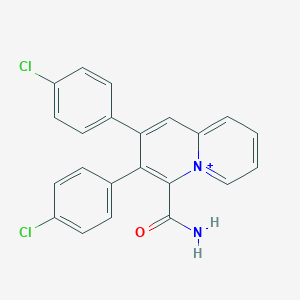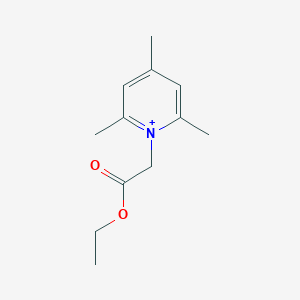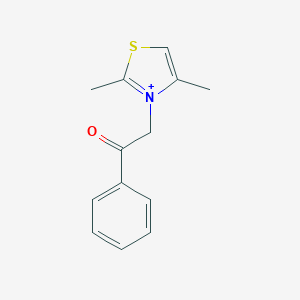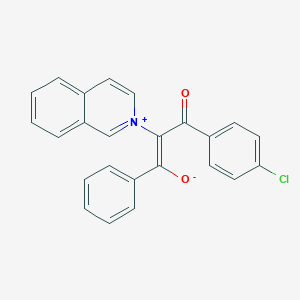
2-(4-Acetylaminobenzoyloxy)ethyl 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Acetylaminobenzoyloxy)ethyl 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate, also known as ADMET, is a chemical compound that has been widely studied for its potential use in scientific research. ADMET is a member of the dihydropyridine family of compounds, which are known for their ability to modulate calcium channels in the body.
Mecanismo De Acción
The mechanism of action of 2-(4-Acetylaminobenzoyloxy)ethyl 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate is not fully understood, but it is believed to involve the modulation of calcium channels in the body. Calcium channels play a critical role in a variety of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. By modulating calcium channels, this compound may be able to influence these processes and lead to the observed effects on cancer cells and other tissues.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of genes involved in cancer progression. In cardiovascular tissues, this compound has been shown to reduce blood pressure and inhibit the contraction of smooth muscle cells. In neurological tissues, this compound has been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Acetylaminobenzoyloxy)ethyl 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and study. It has also been extensively studied in vitro and in vivo, providing a wealth of data on its potential uses and effects. However, there are also limitations to its use. This compound has poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. It also has a relatively short half-life in vivo, which may limit its potential use as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 2-(4-Acetylaminobenzoyloxy)ethyl 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate. One area of interest is in the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is in the development of new formulations or delivery methods that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential uses in the treatment of cancer, cardiovascular diseases, and neurological disorders.
Aplicaciones Científicas De Investigación
2-(4-Acetylaminobenzoyloxy)ethyl 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has been proposed as a potential chemotherapeutic agent. Other areas of research include the treatment of cardiovascular diseases, such as hypertension and angina, and the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C27H27N3O9 |
|---|---|
Peso molecular |
537.5 g/mol |
Nombre IUPAC |
5-O-[2-(4-acetamidobenzoyl)oxyethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H27N3O9/c1-15-22(26(33)37-4)24(19-6-5-7-21(14-19)30(35)36)23(16(2)28-15)27(34)39-13-12-38-25(32)18-8-10-20(11-9-18)29-17(3)31/h5-11,14,24,28H,12-13H2,1-4H3,(H,29,31) |
Clave InChI |
ZWRFWSGNRQBKAH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCOC(=O)C2=CC=C(C=C2)NC(=O)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)OCCOC(=O)C2=CC=C(C=C2)NC(=O)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[1-(Phenylmethyl)-2-isoquinolin-2-iumyl]acetic acid ethyl ester](/img/structure/B280468.png)

![1-[2-(4-Cyclopentyloxy-3-methoxyphenyl)ethyl]-3-(3,5-dichloropyridin-4-yl)thiourea](/img/structure/B280472.png)


![2-Phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B280480.png)
![3,6-Diphenylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B280481.png)
![2,3-Dimethyl-6-phenylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B280482.png)
![6,7-Bis(3-nitrophenyl)-3-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280483.png)
![12-(Ethoxycarbonyl)-9,10-dimethylacenaphtho[1,2-d][1,3]thiazolo[3,2-a]pyridin-11-ium](/img/structure/B280484.png)
![11-Benzoyl-9,10-dimethyl-8-thia-10a-aza-8H-cyclopenta[k]fluoranthene-10a-ium](/img/structure/B280485.png)
![2,3-Dimethyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium](/img/structure/B280486.png)


